![molecular formula C12H12N2O2 B1324642 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 304477-42-7](/img/structure/B1324642.png)
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group at the third position, a methyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. This intermediate is then subjected to Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising therapeutic effects, particularly in anticancer and anti-inflammatory applications.
Anticancer Properties : Research indicates that pyrazole derivatives exhibit notable anticancer activities. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. The mechanism often involves the inhibition of tubulin polymerization, affecting cell division and proliferation.
Anti-inflammatory Effects : Pyrazole derivatives have also been reported to possess anti-inflammatory properties. They can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.
Materials Science
In materials science, this compound can be utilized in developing organic materials with specific electronic or optical properties. Its unique structure allows it to be employed as a building block for synthesizing more complex heterocyclic molecules, which are prevalent in functional materials .
Biological Studies
This compound serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins.
Case Studies
Several studies have highlighted the applications of this compound:
Study on Anticancer Activity : A recent study focused on the synthesis of pyrazole derivatives, including this compound, evaluated their anticancer properties against various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations .
Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their use in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Methoxyphenyl)-1H-indole-4-carbaldehyde
- 3-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde
Uniqueness
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to indole and imidazole derivatives, the pyrazole ring offers different electronic and steric effects, influencing its reactivity and interactions with biological targets.
Biological Activity
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article summarizes its synthesis, biological evaluations, and the mechanisms underlying its various effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.25 g/mol. The compound features a pyrazole ring, a methoxyphenyl group, and an aldehyde functional group, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the electrophilic substitution of suitable carbon nucleophiles. The reaction conditions must be carefully controlled to achieve high yields and purity.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers . The mechanism often involves the inhibition of tubulin polymerization, affecting cell division and proliferation.
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Pyrazole derivatives are known for their activity against various bacterial strains and fungi. For example, studies indicate that certain pyrazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that it may bind to targets involved in cancer progression and inflammation .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-methylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-7-10(8-15)12(13-14)9-3-5-11(16-2)6-4-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWYEGHUTITAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198127 | |
Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304477-42-7 | |
Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304477-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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